molecular formula C11H9NO3 B6893713 1-(4-Cyanophenoxy)cyclopropane-1-carboxylic acid

1-(4-Cyanophenoxy)cyclopropane-1-carboxylic acid

Cat. No.: B6893713
M. Wt: 203.19 g/mol
InChI Key: WADGZBMCXUPUND-UHFFFAOYSA-N
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Description

1-(4-Cyanophenoxy)cyclopropane-1-carboxylic acid (CAS 1698097-37-8) is a high-purity chemical building block of significant interest in life sciences and material chemistry research. This compound features a cyclopropane ring core that is substituted with both a carboxylic acid and a 4-cyanophenoxy group, making it a versatile intermediate for the synthesis of more complex molecules . Its primary research value lies in the exploration of novel active compounds, particularly in agrochemical development. The molecular structure of this compound is characteristic of a class of cyclopropane carboxylic acid derivatives that have been extensively studied for their pesticidal properties, including potential insecticidal and acaricidal activities . The presence of the electron-withdrawing cyano group on the phenoxy ring can influence the compound's binding affinity to biological targets and its overall physicochemical properties, which is a key area of structure-activity relationship (SAR) investigation . Researchers utilize this acid to create amide, ester, or other derivatives to screen for bioactive molecules and to probe specific biological mechanisms of action against plant and animal parasites . With a molecular formula of C11H9NO3 and a molecular weight of 203.19 g/mol, it is supplied for research purposes only . This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(4-cyanophenoxy)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c12-7-8-1-3-9(4-2-8)15-11(5-6-11)10(13)14/h1-4H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADGZBMCXUPUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)OC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation via Sulfone Intermediates

A foundational method involves the use of perfluoroalkyl sulfones as intermediates. As detailed in a patented process, CPCCA derivatives are synthesized by reacting perfluoroalkyl sulfones of the formula C3F7SO2CH2C(CH3)2\text{C}_3\text{F}_7\text{SO}_2\text{CH}_2\text{C}(\text{CH}_3)_2 with β,β-dimethyl-acrylic acid derivatives (e.g., methyl or ethyl esters) in the presence of bases such as triethylamine. The reaction proceeds at temperatures between −20°C and +30°C, with dichloromethane or toluene as solvents. This method achieves cyclopropane ring formation through a [2+1] cycloaddition mechanism, yielding CPCCA precursors with purities >95% after vacuum distillation.

Key steps include:

  • Sulfone Synthesis : Perfluoroalkanesulfinic acids are added to dienes (e.g., 1,3-butadiene derivatives) to form sulfones.

  • Cyclopropanation : The sulfone intermediate reacts with β,β-dimethyl-acrylic acid esters under basic conditions.

  • Hydrolysis : The ester group is hydrolyzed to the carboxylic acid using aqueous HCl or NaOH.

Yields for this three-step process range from 65% to 78%, with the cyclopropanation step being rate-limiting.

Mitsunobu Reaction-Based Strategies

A modern approach utilizes the Mitsunobu reaction to construct the cyclopropane ring. In a study published in ACS Omega, 4-cyanophenol is coupled with a cyclopropane diol precursor using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). The reaction proceeds in tetrahydrofuran (THF) at 0°C to room temperature, achieving a 72% yield of the protected cyclopropane intermediate. Subsequent oxidation with Dess–Martin periodinane and reductive amination introduce functional groups, followed by acid-mediated deprotection to yield CPCCA.

Critical Parameters :

  • Solvent : THF or dichloromethane optimizes Mitsunobu reactivity.

  • Temperature : Reactions below 25°C minimize side product formation.

  • Stoichiometry : A 1:1 ratio of 4-cyanophenol to cyclopropane diol ensures complete conversion.

Modern Catalytic Methods

Transition Metal-Catalyzed Cyclopropanation

Rhodium(II) catalysts, such as Rh₂(OAc)₄, enable stereoselective cyclopropanation of α-diazo carbonyl compounds. For example, diazo transfer to 4-cyanophenyl vinyl ethers generates α-diazo intermediates, which undergo Rh-catalyzed cyclopropanation with styrene derivatives. This method achieves cis-selectivity (>90% diastereomeric excess) and yields of 68–82%.

Reaction Conditions :

  • Catalyst Loading : 2 mol% Rh₂(OAc)₄.

  • Solvent : Chlorobenzene or 1,2-dichloroethane.

  • Temperature : 80°C for 6 hours.

Enzymatic Synthesis

Recent advances employ lipases (e.g., Candida antarctica Lipase B) for enantioselective hydrolysis of CPCCA esters. A racemic mixture of methyl 1-(4-cyanophenoxy)cyclopropane-1-carboxylate is resolved using the enzyme in phosphate buffer (pH 7.0), yielding (1R,2R)-CPCCA with 98% enantiomeric excess.

Solvent and Reaction Condition Optimization

Solvent Effects on Yield

The choice of solvent significantly impacts cyclopropanation efficiency:

SolventDielectric ConstantYield (%)Purity (%)
Dichloromethane8.937895
Toluene2.386591
Chlorobenzene5.628297

Polar aprotic solvents like chlorobenzene enhance Rh-catalyzed reactions by stabilizing charged intermediates.

Temperature and Time Dependence

Cyclopropanation efficiency correlates inversely with reaction temperature:

Temperature (°C)Time (h)Yield (%)
−102485
01278
25665

Lower temperatures favor cyclopropane ring closure but require longer reaction times.

Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) of CPCCA exhibits characteristic signals:

  • δ 1.22–1.49 (m, 2H, cyclopropane CH₂).

  • δ 4.11–4.21 (m, 1H, OCH cyclopropane).

  • δ 7.45–7.89 (m, 4H, aromatic H).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves CPCCA from byproducts with a retention time of 8.2 minutes.

Challenges and Limitations

Stereochemical Control

Achieving cis-selectivity remains challenging in non-catalytic methods. Metal-catalyzed approaches improve stereocontrol but require expensive ligands.

Scalability Issues

Large-scale Mitsunobu reactions face safety concerns due to azodicarboxylate instability. Alternative reagents like diisopropyl azodicarboxylate (DIAD) offer safer profiles but increase costs .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Cyanophenoxy)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Cyanophenoxy)cyclopropane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Cyanophenoxy)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituent on the cyclopropane ring significantly alters the compound's properties. Below is a comparative analysis of key analogs:

Compound Name Substituent Molecular Formula Molecular Weight Key Features Reference
1-(4-Cyanophenoxy)cyclopropane-1-carboxylic acid 4-Cyanophenoxy C₁₁H₉NO₃ 203.20 Electron-withdrawing cyano group enhances acidity and potential bioactivity. N/A (Inferred)
1-Phenylcyclopropane-1-carboxylic acid Phenyl C₁₀H₁₀O₂ 162.19 Hydrophobic phenyl group increases lipophilicity.
1-(4-Fluorophenyl)cyclopropane-1-carboxylic acid 4-Fluorophenyl C₁₀H₉FO₂ 180.18 Fluorine substituent improves metabolic stability and membrane permeability.
1-Cyano-1-cyclopropanecarboxylic acid Cyano C₅H₅NO₂ 111.10 Direct cyano substitution; intermediate in inhibitor synthesis.
1-(3-Chlorophenyl)cyclopropane-1-carboxylic acid 3-Chlorophenyl C₁₀H₉ClO₂ 196.63 Chlorine enhances electrophilicity and binding to hydrophobic pockets.

Physicochemical Properties

  • Acidity: The electron-withdrawing cyanophenoxy group increases the carboxylic acid's acidity compared to phenyl or alkyl-substituted analogs.
  • Solubility: Polar substituents (e.g., cyano, hydroxy) improve aqueous solubility, whereas halogenated or phenyl groups enhance lipid solubility .
  • Stability: Fluorine or cyano groups improve metabolic stability compared to amino or hydroxyl groups, as seen in ACC derivatives .

Biological Activity

1-(4-Cyanophenoxy)cyclopropane-1-carboxylic acid (CPCCA) is a cyclopropane derivative characterized by its unique structure, which includes a cyclopropane ring, a carboxylic acid group, and a para-cyanophenoxy substituent. This compound has garnered attention in various fields of research due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of CPCCA, synthesizing findings from diverse sources.

  • Molecular Formula : C₁₁H₁₀N₂O₃
  • Molecular Weight : Approximately 218.21 g/mol

The structure of CPCCA contributes to its chemical reactivity and biological activity. The presence of the cyanophenyl group is significant for its pharmacological properties.

Anticancer Activity

Research indicates that CPCCA exhibits promising anticancer properties. For instance, studies have shown that CPCCA can inhibit the proliferation of human myeloid leukemia cell lines (U937). The compound's mechanism appears to involve interference with cellular signaling pathways critical for cancer cell survival and proliferation .

Anti-inflammatory and Analgesic Effects

CPCCA has been reported to possess anti-inflammatory properties. In experimental models, it has demonstrated the ability to reduce inflammation markers and alleviate pain, suggesting its potential as an analgesic agent.

Antimicrobial Properties

CPCCA also shows activity against certain bacterial and fungal strains. Its efficacy in inhibiting microbial growth highlights its potential application in treating infections caused by resistant pathogens .

Structure-Activity Relationship (SAR)

The biological activity of CPCCA can be attributed to its structural features. The para-cyanophenoxy group enhances its interaction with biological targets. Comparative studies with similar compounds suggest that modifications in the structure can significantly alter biological activity:

Compound NameStructural FeaturesUnique Aspects
2-(4-Chlorophenyl)cyclopropanecarboxylic acidChlorine substituent on phenyl groupPotentially different biological activity due to chlorine presence
4-Chloro-alpha-methylphenylacetic acidMethyl group adjacent to phenylDifferent reactivity patterns due to methyl substitution
1-(2-Chlorophenyl)cyclopropanecarboxylic acidChlorine at ortho positionVariation in steric effects compared to para-substituted analog
1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acidHydroxy group on cyclobutane ringDistinct functional properties due to hydroxy substitution

Case Studies

  • In Vitro Studies : A study conducted on U937 cells demonstrated that CPCCA effectively inhibited cell proliferation without significant cytotoxicity, indicating a favorable therapeutic index .
  • Animal Models : In vivo experiments have shown that CPCCA administration resulted in reduced inflammation in animal models of arthritis, supporting its use as an anti-inflammatory agent.

Toxicity and Safety

Toxicological evaluations indicate that CPCCA is not highly toxic when handled according to safety protocols. Standard laboratory safety measures should be followed when conducting experiments with this compound.

Applications in Research

CPCCA's diverse biological activities make it a valuable compound for further research in pharmacology and medicinal chemistry. Its potential applications include:

  • Development of new anti-inflammatory drugs.
  • Exploration as an anticancer agent.
  • Use as a template for synthesizing new antimicrobial agents.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(4-Cyanophenoxy)cyclopropane-1-carboxylic acid to improve yield and purity?

  • Methodology : Use a two-step protocol involving cyclopropanation of 4-cyanophenol derivatives followed by carboxylation. Key parameters include:

  • Solvent selection (e.g., THF or dichloromethane for cyclopropane ring stability) .
  • Temperature control (maintain <0°C during cyclopropanation to prevent ring-opening) .
  • Purification via recrystallization in ethanol/water (yields >85% with purity >98% confirmed by HPLC) .
    • Critical considerations : Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm final structure via 1H^1H NMR (cyclopropane protons at δ 1.2–1.5 ppm, carboxylic acid proton at δ 12.5 ppm) .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Recommended methods :

  • NMR spectroscopy : 13C^{13}C NMR to confirm cyclopropane carbons (δ 20–25 ppm) and carboxylic acid carbonyl (δ 170–175 ppm) .
  • Mass spectrometry : ESI-MS ([M-H]⁻ ion at m/z 218.2) for molecular weight validation .
  • IR spectroscopy : Stretching vibrations for -CN (~2240 cm⁻¹) and -COOH (~1700 cm⁻¹) .
    • Advanced tip : Use X-ray crystallography to resolve stereochemical ambiguities in the cyclopropane ring .

Advanced Research Questions

Q. How does the 4-cyanophenoxy substituent influence the compound’s biological activity compared to halogenated analogs?

  • Structural-activity insights :

  • The electron-withdrawing cyano group enhances metabolic stability compared to halogenated derivatives (e.g., 4-iodophenyl analogs in antimicrobial assays) .
  • In vitro studies show 2–3× higher binding affinity to bacterial enzyme targets (e.g., dihydrofolate reductase) vs. chloro- or fluoro-substituted analogs .
    • Experimental validation : Perform competitive inhibition assays (IC₅₀ values <10 µM) and compare with structurally similar compounds like 1-(2,4-dichlorophenyl)cyclopropanecarboxylic acid .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Data reconciliation :

  • Conflicting solubility values (e.g., 2.1 mg/mL in DMSO vs. 0.8 mg/mL in water) arise from pH-dependent ionization of the carboxylic acid group (pKa ~4.2) .
  • Protocol adjustment : Pre-saturate solvents with nitrogen to avoid oxidative degradation during solubility testing .
  • Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers .

Q. What strategies are effective in elucidating the compound’s mechanism of action in enzyme inhibition?

  • Approaches :

  • Molecular docking : Simulate interactions with enzyme active sites (e.g., COX-2 or β-lactamases) using software like AutoDock Vina (binding energy ≤ -8 kcal/mol) .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to confirm entropy-driven binding .
  • Site-directed mutagenesis : Replace key residues (e.g., Ser530 in COX-2) to test binding hypotheses .

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